molecular formula C10H13NO B13489741 [1-(3-Aminophenyl)cyclopropyl]methanol

[1-(3-Aminophenyl)cyclopropyl]methanol

Cat. No.: B13489741
M. Wt: 163.22 g/mol
InChI Key: SCPGTXSWOPYILE-UHFFFAOYSA-N
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Description

[1-(3-Aminophenyl)cyclopropyl]methanol (CAS 1368628-73-2) is a cyclopropane-containing organic compound of interest in medicinal chemistry and chemical synthesis. It features both an amino group and a primary alcohol functional group on a cyclopropyl ring, making it a versatile building block for constructing more complex molecules[a-c]. The unique three-dimensional structure of the cyclopropyl ring can influence both the compound's chemical reactivity and its biological activity[c].In research settings, this compound serves as a key synthetic intermediate. Its functional groups allow for various chemical transformations, including reduction of the hydroxyl group, nucleophilic substitution of the amino group, and condensation reactions to form nitrogen-containing heterocycles[c]. Common synthetic routes to access this compound involve cyclopropanation strategies, such as the Corey–Chaykovsky reaction, followed by reduction steps to convert precursor esters to the methanol functionality[c].Studies suggest this compound exhibits significant biological activities, making it a candidate for further pharmacological investigation. Research indicates potential anticancer properties, with studies showing an ability to induce apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway[c]. It has also demonstrated antimicrobial activity against various bacterial and fungal strains[c].This product is intended for research purposes and is not designed for human therapeutic or veterinary applications. Researchers can employ this compound in pharmaceutical development, as a building block in chemical synthesis, and as a tool in biological studies to explore mechanisms of action in cellular processes[c].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

[1-(3-aminophenyl)cyclopropyl]methanol

InChI

InChI=1S/C10H13NO/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6,12H,4-5,7,11H2

InChI Key

SCPGTXSWOPYILE-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CO)C2=CC(=CC=C2)N

Origin of Product

United States

Advanced Synthetic Methodologies for 1 3 Aminophenyl Cyclopropyl Methanol

Strategic Disconnection and Retrosynthetic Analysis for [1-(3-Aminophenyl)cyclopropyl]methanol (B6153149)

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical bond disconnections, which correspond to known and reliable chemical reactions in the forward direction. amazonaws.comscitepress.org

For the target molecule, this compound (I), the analysis begins by identifying the key functional groups and structural motifs. The primary alcohol can be disconnected via a functional group interconversion (FGI) to a more stable ketone precursor. This disconnection corresponds to a reduction reaction in the forward synthesis.

Figure 1: Retrosynthetic Disconnection of this compound

The key disconnections are as follows:

C-OH Bond Disconnection: The hydroxyl group in the target molecule (I) is retrosynthetically derived from the reduction of a carbonyl group. This leads to the key intermediate, 1-(3-aminophenyl)cyclopropyl methyl ketone (II). This step is advantageous as the ketone functionality is often more stable and easier to handle during the construction of the cyclopropyl (B3062369) ring.

Cyclopropyl Ring Disconnection: The three-membered cyclopropyl ring is a strained system that can be formed through various cyclization strategies. beilstein-journals.org A logical disconnection breaks the two C-C bonds of the ring, leading back to an aryl propiophenone (B1677668) derivative. Specifically, this disconnection points to the reaction of a propiophenone enolate with a 1,2-dihaloalkane, such as 1,2-dibromoethane (B42909). This identifies 3-aminopropiophenone (III) as the next key precursor.

C-N Bond Disconnection (FGI): The primary amino group on the aromatic ring can be installed late in the synthesis. A functional group interconversion suggests that the amine can be derived from a more robust precursor, such as a nitro group or a halogen. Disconnecting the C-N bond leads to a halogenated propiophenone, such as 3-halopropiophenone (IV), which serves as a versatile starting material.

This analysis outlines a convergent and logical synthetic pathway, starting from a simple halogenated aromatic ketone and proceeding through key transformations to yield the final product.

Precursor Synthesis: Generation of Key Aryl Propiophenone Intermediates

The success of the synthesis hinges on the efficient preparation of the key intermediate, 3-aminopropiophenone. This compound serves as the foundation upon which the cyclopropyl ring is constructed.

The conversion of halogenated propiophenones, such as 3-chloropropiophenone (B135402) or 3-bromopropiophenone, into 3-aminopropiophenone is a critical transformation. While direct amination of aryl halides is possible, it often requires harsh conditions. A more common and reliable approach involves a two-step sequence: nitration followed by reduction. However, a more modern and direct method is the Buchwald-Hartwig amination.

A plausible synthetic route starting from a commercially available propiophenone involves halogenation followed by a nucleophilic substitution or a catalyzed amination reaction. For instance, 3'-chloropropiophenone (B116997) can be prepared by the chlorination of propiophenone using chlorine gas with a Lewis acid catalyst like aluminum trichloride. google.com

Once the 3-halopropiophenone is obtained, it can be converted to 3-aminopropiophenone. A common laboratory method involves the reduction of an intermediate 3-nitropropiophenone. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a direct route from the aryl halide. This reaction uses a palladium catalyst in the presence of a suitable ligand and a base to couple the aryl halide with an ammonia (B1221849) surrogate or ammonia itself.

Reaction Step Reagents and Conditions Typical Yield Notes
Halogenation Propiophenone, Cl₂, AlCl₃, 1,2-dichloroethane88-90%Provides 3'-chloropropiophenone. google.com
Amination (via Nitro) 1. HNO₃, H₂SO₄2. Fe/HCl or H₂, Pd/CGood to ExcellentA classic, reliable two-step method.
Buchwald-Hartwig Amination 3-Bromopropiophenone, NH₃ or Benzophenone imine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu)70-95%Offers a direct and high-yielding route.

Cyclization Strategies for the Formation of the Cyclopropyl Ring System

The formation of the cyclopropyl ring is arguably the most crucial step in the synthesis. The high ring strain of cyclopropanes requires specific and efficient cyclization methods. nih.gov

A well-established method for constructing a cyclopropyl ring adjacent to a carbonyl group is the reaction of an enolate with a 1,2-dihaloalkane. This process involves a tandem alkylation sequence.

The mechanism proceeds as follows:

Enolate Formation: The aryl propiophenone (e.g., 3-aminopropiophenone, with the amine group potentially protected) is treated with a strong, non-nucleophilic base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA). The base selectively deprotonates the α-carbon (the carbon adjacent to the carbonyl group), forming a resonance-stabilized enolate.

First Alkylation (Intermolecular): The nucleophilic enolate attacks one of the electrophilic carbon atoms of 1,2-dibromoethane in an Sₙ2 reaction. This displaces one of the bromide ions and forms a γ-bromo ketone intermediate.

Second Alkylation (Intramolecular): Under the basic reaction conditions, the α-carbon of the γ-bromo ketone intermediate is deprotonated again, forming a new enolate. This enolate then undergoes a rapid intramolecular Sₙ2 reaction, attacking the carbon bearing the remaining bromine atom to close the three-membered ring and form the cyclopropyl ketone.

This intramolecular cyclization is generally favored due to the formation of a stable three-membered ring, despite its inherent strain. libretexts.org The choice of base and solvent is critical to ensure efficient enolate formation while minimizing side reactions.

Parameter Condition Purpose
Substrate 3-Aminopropiophenone (amine protected)Starting material for cyclopropanation.
Reagent 1,2-DibromoethaneProvides the two carbons for the cyclopropyl ring.
Base Sodium Amide (NaNH₂) or LDATo generate the α-carbon enolate.
Solvent Anhydrous THF or Liquid AmmoniaAprotic solvent to stabilize the enolate.
Temperature -78 °C to room temperatureControlled temperature to manage reactivity.

Stereocontrolled Reduction Approaches for Hydroxyl Group Introduction

The final step in the proposed synthesis is the reduction of the ketone functionality in the cyclopropyl ketone intermediate to the target primary alcohol.

The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. For this specific synthesis, a chemoselective reagent is required that reduces the ketone without affecting the aromatic amine or causing ring-opening of the cyclopropyl group.

Borohydride (B1222165) reagents are ideal for this purpose. Sodium borohydride (NaBH₄) is a mild and highly selective reducing agent for aldehydes and ketones. cdnsciencepub.com It is known to tolerate a wide variety of other functional groups, including amines, esters, and nitriles. cdnsciencepub.comwikipedia.org The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature.

The mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. This initial attack forms a tetracoordinate borate-alkoxide intermediate. Subsequent workup with water or a mild acid protonates the alkoxide to yield the final alcohol product.

Reagent Selectivity Typical Conditions Notes
Sodium Borohydride (NaBH₄) Excellent for ketones/aldehydes. Does not reduce esters, amides, or carboxylic acids. cdnsciencepub.comMethanol or Ethanol, 0 °C to RTThe most common, cost-effective, and safe option. wikipedia.org
Lithium Borohydride (LiBH₄) More reactive than NaBH₄; can reduce esters. harvard.eduTHF or EtherUsed when a slightly stronger, yet still selective, reducing agent is needed. harvard.edu
Zinc Borohydride (Zn(BH₄)₂) Offers high chemoselectivity, sometimes with different stereochemical outcomes.Ether or THFUseful for mild and selective reductions in the presence of other reducible groups. wikipedia.org

This reduction step introduces a new stereocenter at the carbinol carbon. The use of standard borohydride reagents like NaBH₄ will result in a racemic mixture of the (R)- and (S)-enantiomers of this compound. The synthesis of a single enantiomer would require the use of a chiral reducing agent or a subsequent resolution step.

Optimization of Reaction Conditions and Isolation Procedures for Enhanced Yields and Purity

The optimization of the synthesis of this compound is centered on two critical reductive steps. The initial step is the catalytic hydrogenation of the nitro group in ethyl [1-(3-nitrophenyl)cyclopropyl]carboxylate to form ethyl [1-(3-aminophenyl)cyclopropyl]carboxylate. This is followed by the reduction of the ester functionality to yield the final product, this compound. The selection of reagents, catalysts, and solvents, as well as the control of reaction parameters such as temperature and pressure, are paramount for maximizing yield and ensuring the high purity of the final compound.

The reduction of the aromatic nitro group is a well-established transformation, with catalytic hydrogenation being a preferred method due to its efficiency and cleaner reaction profiles compared to metal-acid reductions. For the conversion of ethyl [1-(3-nitrophenyl)cyclopropyl]carboxylate, palladium on carbon (Pd/C) is a commonly employed catalyst.

The choice of solvent is critical in this step. Methanol is often favored as it effectively dissolves the starting material and facilitates the interaction with the solid catalyst and hydrogen gas. The reaction is typically conducted under a hydrogen atmosphere. While atmospheric pressure can be sufficient, optimizing the pressure can lead to improved reaction rates and completeness. The temperature is generally maintained at room temperature to minimize side reactions.

A typical procedure involves dissolving the nitro-ester in methanol and adding a catalytic amount of 10% Pd/C. The mixture is then stirred under a hydrogen atmosphere for several hours. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the point of complete conversion. Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to yield the crude amine. This procedure has been reported to achieve yields in the range of 90%.

Table 1: Illustrative Conditions for Catalytic Hydrogenation

ParameterConditionReported Yield
Substrate Ethyl [1-(3-nitrophenyl)cyclopropyl]carboxylate90%
Catalyst 10% Palladium on Carbon (Pd/C)
Solvent Methanol
Hydrogen Pressure 1 atmosphere
Temperature Room Temperature
Reaction Time ~6 hours

This data is based on generalized procedures for similar reductions and may not represent a fully optimized process for this specific substrate.

The second key step is the reduction of the ethyl ester of [1-(3-aminophenyl)cyclopropyl]carboxylate to the corresponding primary alcohol. For this transformation, powerful reducing agents are required. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose.

The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), to prevent the violent reaction of LiAlH₄ with protic solvents. The reaction is usually initiated at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to proceed at room temperature.

In a representative procedure, the amino-ester is dissolved in dry THF and a solution of LiAlH₄ in THF is added dropwise at 0 °C. The reaction mixture is then stirred for a couple of hours. Careful quenching of the excess LiAlH₄ is a critical part of the workup procedure. This is typically achieved by the sequential addition of water and a sodium hydroxide (B78521) solution, which results in the formation of granular inorganic salts that can be easily filtered off. The organic layer is then separated, dried, and concentrated to give the crude this compound. This reduction has been reported to proceed with high efficiency, with yields around 85%.

Table 2: Illustrative Conditions for Ester Reduction

ParameterConditionReported Yield
Substrate Ethyl [1-(3-aminophenyl)cyclopropyl]carboxylate85%
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time ~2 hours

This data is based on generalized procedures for similar reductions and may not represent a fully optimized process for this specific substrate.

The final purity of this compound is highly dependent on the effectiveness of the isolation and purification procedures. After the workup of each reaction step, the crude product may contain unreacted starting materials, byproducts, or residual reagents.

For the catalytic hydrogenation step, the primary purification method is the filtration to remove the heterogeneous Pd/C catalyst. If the resulting amine is not sufficiently pure, it can be further purified by column chromatography on silica (B1680970) gel, using a mixture of polar and non-polar solvents (e.g., ethyl acetate (B1210297) and hexane) as the eluent.

Following the ester reduction, the filtration of the aluminum salts is the main purification step. If further purification is needed, recrystallization or column chromatography can be employed. The choice of solvent for recrystallization is determined by the solubility of the crude product. A solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal.

The purity of the final product should be assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and HPLC to confirm its identity and purity.

Elucidation of Chemical Reactivity and Transformative Chemistry of 1 3 Aminophenyl Cyclopropyl Methanol

Reactivity Profiles of the Primary Amino Group

The primary amino group attached to the phenyl ring is a key site for a variety of chemical modifications. Its reactivity is influenced by the electronic properties of the aromatic system and the steric environment of the cyclopropyl (B3062369) moiety.

Nucleophilic Substitution Reactions and Their Scope

The primary amino group of [1-(3-Aminophenyl)cyclopropyl]methanol (B6153149) can act as a nucleophile in substitution reactions. While specific studies on this particular molecule are not extensively detailed in the available literature, the general reactivity pattern of anilines suggests it can participate in reactions such as the formation of carbon-nitrogen bonds. The scope of these reactions would typically include reactions with alkyl halides, activated aryl halides, and other electrophilic partners. The efficiency of such reactions would be dependent on the reaction conditions, including the choice of solvent, base, and temperature.

Condensation Reactions with Carbonyl Compounds Leading to Imines and Heterocycles

Condensation reactions between the primary amino group of this compound and various carbonyl compounds, such as aldehydes and ketones, are expected to yield imine derivatives (Schiff bases). These reactions are typically reversible and may require acidic or basic catalysis and the removal of water to drive the equilibrium towards the product. The resulting imines can be valuable intermediates for further synthetic transformations, including reduction to secondary amines or participation in cycloaddition reactions for the synthesis of heterocyclic systems.

Strategies for Acylation, Sulfonylation, and Alkylation

The nucleophilic nature of the primary amino group allows for straightforward acylation, sulfonylation, and alkylation reactions.

Acylation: Reaction with acylating agents like acid chlorides or anhydrides in the presence of a base would readily form the corresponding amide derivatives. This transformation is often used to protect the amino group or to introduce new functional moieties.

Sulfonylation: Similarly, treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, would yield sulfonamides.

Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging due to the potential for over-alkylation to form secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. Reductive amination, a two-step process involving the formation of an imine followed by reduction, provides a more controlled method for the synthesis of mono-alkylated products.

Reactivity Profiles of the Primary Hydroxyl Group

The primary hydroxyl group in the methanol (B129727) moiety attached to the cyclopropyl ring offers another site for chemical modification, allowing for a range of derivatization reactions.

Reduction Transformations Leading to Ethers or Alkane Derivatives

While the term "reduction" of a primary hydroxyl group is context-dependent, its transformation to an ether or an alkane derivative involves the cleavage of the carbon-oxygen bond. This can be achieved through a two-step sequence. First, the hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide. Subsequent nucleophilic substitution with an alkoxide would yield an ether. Alternatively, reduction of the resulting tosylate or halide with a reducing agent like lithium aluminum hydride would lead to the corresponding alkane derivative.

Esterification and Etherification Reactions for Derivatization

The primary hydroxyl group is readily amenable to esterification and etherification reactions.

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides under appropriate conditions (e.g., acid catalysis for carboxylic acids, base for acid chlorides/anhydrides) will produce the corresponding esters. These reactions are fundamental for introducing a wide variety of functional groups.

Etherification: The Williamson ether synthesis is a classic method for forming ethers from alcohols. This involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

Oxidation Pathways of the Primary Alcohol

The primary alcohol group (-CH₂OH) in this compound is susceptible to oxidation to form either an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions employed. These transformations are foundational steps for further synthetic manipulations, such as amidation or reductive amination.

Commonly, the oxidation to the aldehyde, 1-(3-aminophenyl)cyclopropane-1-carbaldehyde, can be achieved using mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane in an appropriate solvent like dichloromethane (B109758) (CH₂Cl₂) are effective for this purpose.

For the synthesis of the corresponding carboxylic acid, 1-(3-aminophenyl)cyclopropane-1-carboxylic acid, stronger oxidizing agents are required. A two-step process, starting with the synthesis of a related nitrile followed by hydrolysis, is a common route for aryl cyclopropane (B1198618) carboxylic acids. nih.gov For instance, the cyclopropanation of a substituted 2-phenyl acetonitrile (B52724) with 1,2-dibromoethane (B42909) in the presence of a base like sodium hydroxide (B78521) and a phase transfer catalyst can yield the cyclopropyl nitrile, which is then hydrolyzed to the carboxylic acid. nih.gov Direct oxidation of the alcohol can also be accomplished using powerful oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), though careful control of the reaction conditions is necessary to avoid degradation of the cyclopropyl or amino groups.

Table 1: Oxidation Reactions of the Primary Alcohol
Target ProductTypical Reagent(s)Reaction TypePotential Conditions
1-(3-Aminophenyl)cyclopropane-1-carbaldehydePyridinium chlorochromate (PCC)Mild OxidationDichloromethane (CH₂Cl₂), Room Temperature
1-(3-Aminophenyl)cyclopropane-1-carbaldehydeDess-Martin periodinaneMild OxidationDichloromethane (CH₂Cl₂), Room Temperature
1-(3-Aminophenyl)cyclopropane-1-carboxylic acidPotassium permanganate (KMnO₄)Strong OxidationBasic aqueous solution, Heat
1-(3-Aminophenyl)cyclopropane-1-carboxylic acidJones Reagent (CrO₃/H₂SO₄)Strong OxidationAcetone, 0°C to Room Temperature

Transformations Involving the Cyclopropyl Moiety

The high ring strain of the cyclopropane group (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, providing a pathway to linear carbon chains. researchgate.net This reactivity is a cornerstone of its synthetic utility.

The cyclopropane ring can be opened through reactions promoted by acids or transition metal catalysts. nih.gov The regioselectivity of the cleavage is often influenced by the substituents on the ring. In the case of this compound, the aryl and hydroxymethyl groups significantly influence the reaction's course.

Under acidic conditions, protonation can lead to a carbocationic intermediate, which facilitates ring opening to yield more stable acyclic structures. For example, treatment of aryl-substituted cyclopropyl alcohols with concentrated hydrochloric acid can lead to ring-opening and subsequent fragmentation, ultimately forming products like 1,3-dienes. nih.gov The stability of the resulting carbocation often dictates which C-C bond of the cyclopropane ring is cleaved.

Palladium-catalyzed reactions are also effective for the ring-opening of aryl cyclopropyl ketones, generating α,β-unsaturated ketones stereoselectively. rsc.org While the starting material is a ketone and not an alcohol, it demonstrates the utility of transition metals in activating the cyclopropyl ring. Similar catalytic systems could potentially be adapted for the alcohol derivative, likely after its oxidation to the corresponding ketone.

The cyclopropyl group can participate in rearrangements where the ring itself is altered or expands. For instance, the rearrangement of cyclopropyl carbenes, which could be generated from the corresponding aldehyde's tosylhydrazone, can lead to cyclobutenes. soton.ac.uk The direction of ring opening and migration is typically governed by the substitution pattern on the cyclopropane ring. soton.ac.uk

Electrophilic addition reactions can also occur with the cyclopropane ring, which possesses some degree of π-character, allowing it to act as a nucleophile. lasalle.edu The reaction with an electrophile (E⁺) would proceed via a carbocation intermediate, which is then attacked by a nucleophile. The stability of this carbocation is key to the reaction's feasibility and regioselectivity, following principles similar to Markovnikov's rule for alkenes. libretexts.orgpressbooks.pub The aryl group on the cyclopropane ring can stabilize an adjacent positive charge through resonance, influencing the site of electrophilic attack and subsequent ring opening. The specific products would depend on the electrophile used and the reaction conditions.

Table 2: Potential Transformations of the Cyclopropyl Moiety
Transformation TypeKey Reagents/ConditionsPotential Product ClassDriving Force
Acid-Catalyzed Ring OpeningConcentrated acids (e.g., HCl)Acyclic compounds (e.g., dienes) nih.govRelief of ring strain, formation of stable carbocation
Catalytic Ring OpeningPalladium catalysts (e.g., Pd(OAc)₂) rsc.orgUnsaturated ketones (from related ketone) rsc.orgOxidative addition to C-C bond
Carbene RearrangementBase, heat (from tosylhydrazone) soton.ac.ukCyclobutenes soton.ac.ukExpansion to a less strained ring
Electrophilic AdditionElectrophiles (e.g., HBr)Ring-opened haloalkanesFormation of a stable carbocation intermediate libretexts.org

Computational and Theoretical Investigations of 1 3 Aminophenyl Cyclopropyl Methanol

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of [1-(3-Aminophenyl)cyclopropyl]methanol (B6153149). Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory are employed to solve approximations of the Schrödinger equation, providing detailed information about molecular orbitals and electron distribution. nih.gov

For a molecule with the complexity of this compound, DFT, particularly with hybrid functionals like B3LYP, is a common choice to balance computational cost and accuracy. plos.org These calculations can model the electronic structure, paying special attention to the high strain of the cyclopropane (B1198618) ring and the electronic influence of the 3-aminophenyl and methanol (B129727) substituents.

Key electronic properties that can be determined include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For instance, the HOMO is often localized on the electron-rich aminophenyl ring, suggesting susceptibility to electrophilic attack, while the LUMO may be distributed across the aromatic system.

Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by describing electron density in terms of atomic charges and orbital interactions. mdpi.com This analysis reveals charge distribution across the molecule, highlighting the polarization of bonds and the partial charges on atoms, which are essential for understanding reactivity. For example, the oxygen and nitrogen atoms are expected to carry significant negative partial charges, while the attached hydrogen and carbon atoms will be more positive.

Table 1: Illustrative Calculated Electronic Properties of this compound Note: These are representative values based on typical DFT calculations for similar organic molecules and are for illustrative purposes.

PropertyPredicted ValueSignificance
HOMO Energy-5.5 eVIndicates energy of the outermost electrons; relates to ionization potential.
LUMO Energy-0.8 eVIndicates energy of the lowest empty orbital; relates to electron affinity.
HOMO-LUMO Gap4.7 eVCorrelates with chemical stability and reactivity.
Dipole Moment2.5 DMeasures overall polarity of the molecule.
NBO Charge on Amino N-0.9 eQuantifies the partial negative charge on the nitrogen atom.
NBO Charge on Hydroxyl O-0.7 eQuantifies the partial negative charge on the oxygen atom.

Conformational Analysis and Stereochemical Considerations of the Cyclopropyl-Phenyl-Methanol Framework

The three-dimensional structure of this compound is crucial for its function and interactions. The molecule possesses several rotatable bonds, specifically the C-C bonds linking the cyclopropyl (B3062369) ring to the phenyl group and the methanol group, and the C-O bond of the methanol. The relative orientation of these groups defines the molecule's conformation.

Conformational analysis, often performed using molecular mechanics or quantum chemical methods, can identify low-energy conformers. By systematically rotating the key dihedral angles and calculating the potential energy at each step, a potential energy surface can be mapped. The results of such studies on related phenyl-cycloalkane systems show that the phenyl ring often adopts a conformation that minimizes steric hindrance. nih.gov For this compound, the phenyl group is likely to be positioned in a "bisected" or "perpendicular" orientation relative to the cyclopropane ring to reduce steric clash.

Stereochemistry is another important aspect. The cyclopropyl carbon atom bonded to both the phenyl ring and the methanol group is a stereocenter. Therefore, the compound can exist as a pair of enantiomers, (R)-[1-(3-Aminophenyl)cyclopropyl]methanol and (S)-[1-(3-Aminophenyl)cyclopropyl]methanol. These enantiomers have identical electronic properties in an achiral environment but may exhibit different biological activities and interactions with other chiral molecules. researchgate.net Computational methods can be used to model both enantiomers and predict their chiroptical properties, such as their circular dichroism spectra.

Table 2: Key Dihedral Angles and Predicted Relative Energies for Hypothetical Conformers Note: This table illustrates the type of data generated from a conformational search. Actual values require specific calculations.

ConformerDihedral Angle (Phenyl-C-C-Methanol)Relative Energy (kcal/mol)Description
1 (Global Minimum)~60° (Gauche)0.0Most stable conformation, likely stabilized by intramolecular interactions.
2~180° (Anti)1.2Higher energy due to potential steric repulsion.
3~0° (Eclipsed)4.5Transition state between stable conformers, high steric strain.

Prediction of Reaction Mechanisms for Synthetic Transformations Involving the Compound

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, and transition states, a detailed reaction profile can be constructed. researchgate.net This allows for the determination of activation barriers, which are directly related to reaction rates.

For this compound, several synthetic transformations can be envisaged. A common synthesis involves the reduction of the corresponding ketone, (3-aminophenyl)(cyclopropyl)methanone. Theoretical calculations can model this reduction, for example, by sodium borohydride (B1222165). The mechanism would involve the nucleophilic attack of a hydride ion on the carbonyl carbon. Quantum chemical calculations can locate the transition state for this step and predict the reaction's feasibility and stereochemical outcome.

Other potential reactions include:

Oxidation: The primary alcohol of the methanol group can be oxidized to an aldehyde or a carboxylic acid. Computational models can compare the mechanisms of different oxidizing agents to predict selectivity.

N-alkylation/acylation: The amino group is a nucleophile and can undergo reactions like alkylation or acylation. Theoretical studies can predict the regioselectivity and relative rates of these reactions.

Ring-opening: The strained cyclopropane ring can be susceptible to opening under certain conditions, such as in the presence of strong acids. Computational modeling can predict the activation energy for acid-catalyzed ring-opening, providing insight into the compound's stability.

Table 3: Illustrative Calculated Activation Energies for Potential Reactions Note: Values are hypothetical and serve to illustrate how computational chemistry can compare reaction pathways.

ReactionReagentsPredicted Activation Energy (Ea) (kcal/mol)Implication
Ketone ReductionNaBH₄, Methanol10-15A facile reaction, consistent with experimental synthesis.
Alcohol OxidationPCC20-25A feasible transformation under standard laboratory conditions.
Acid-Catalyzed Ring OpeningH₃O⁺> 30High barrier suggests the cyclopropane ring is relatively stable under mild acidic conditions.

Molecular Dynamics Simulations for Understanding Structural Dynamics and Intermolecular Interactions

While quantum chemical calculations typically focus on single, isolated molecules (or small clusters) in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent. nih.gov MD simulations model the movements of atoms over time based on a force field, providing a dynamic picture of the molecule's behavior and its interactions with its surroundings. ed.ac.uk

For this compound, an MD simulation in an aqueous solution would reveal how the molecule interacts with water. The amino (-NH₂) and hydroxyl (-OH) groups are capable of forming hydrogen bonds, acting as both donors and acceptors. nih.gov The phenyl ring can participate in hydrophobic interactions and π-stacking. MD simulations can quantify these interactions by calculating radial distribution functions and hydrogen bond lifetimes. nih.gov

These simulations provide insight into:

Solvation Structure: How solvent molecules (e.g., water) arrange around the solute.

Aggregation: Whether molecules of the compound tend to self-associate in solution through intermolecular forces.

Understanding these intermolecular interactions is crucial for predicting properties like solubility, and for modeling how the molecule might bind to a biological target, such as an enzyme active site. mdpi.com

Table 4: Potential Intermolecular Interactions Studied by MD Simulations

Interaction TypeFunctional Groups InvolvedTypical Energy (kcal/mol)Significance
Hydrogen Bonding (Donor)-OH, -NH₂3-10Strong, directional interactions crucial for solubility in protic solvents.
Hydrogen Bonding (Acceptor)-OH, -NH₂3-10Important for interactions with solvent and biological macromolecules.
π-π StackingPhenyl Ring1-3Can lead to self-aggregation or binding to aromatic residues in proteins.
Hydrophobic InteractionsPhenyl and Cyclopropyl groups1-2Drives the molecule out of aqueous environments and into nonpolar pockets.

Role As a Key Building Block and Intermediate in Advanced Organic Synthesis

Precursor in the Rational Synthesis of Complex Organic Molecules

The chemical versatility of [1-(3-Aminophenyl)cyclopropyl]methanol (B6153149) makes it an attractive starting material for the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. The primary amine on the phenyl ring can be readily acylated, alkylated, or used in coupling reactions to introduce a wide array of substituents. Similarly, the hydroxyl group of the methanol (B129727) substituent can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing further opportunities for molecular elaboration.

The cyclopropyl (B3062369) ring itself is a key feature, imparting conformational rigidity and unique electronic properties to the molecule. In drug design, the incorporation of a cyclopropane (B1198618) ring can lead to improved metabolic stability, enhanced binding affinity to biological targets, and favorable pharmacokinetic profiles. The aminophenylcyclopropyl motif is found in a variety of biologically active compounds, and this compound represents a readily available precursor for the synthesis of such molecules.

Functional GroupPotential ModificationsResulting Functionality
Primary Aromatic AmineAcylation, Alkylation, Sulfonylation, Buchwald-Hartwig CouplingAmides, Secondary/Tertiary Amines, Sulfonamides, Arylated Amines
Hydroxymethyl GroupOxidation, Etherification, Esterification, HalogenationAldehyde, Carboxylic Acid, Ethers, Esters, Alkyl Halides
Phenyl RingElectrophilic Aromatic SubstitutionHalogenated, Nitrated, or Acylated Aromatic Rings

Integration into Polycyclic and Heterocyclic Ring Systems via Cycloaddition or Annulation Reactions

The aminophenyl moiety of this compound can be strategically employed in cycloaddition and annulation reactions to construct polycyclic and heterocyclic frameworks. While direct examples involving this specific molecule are not extensively documented, the reactivity of the aniline-type functionality is well-established in these transformations.

For instance, the amine group can be converted into a diazonium salt, which can then participate in various cyclization reactions. Furthermore, the aromatic ring itself can act as a π-system in Diels-Alder or other pericyclic reactions, particularly when activated by the electron-donating amine group.

Annulation reactions, which involve the formation of a new ring fused to an existing one, can also be envisaged. For example, the amine could be a key nucleophile in reactions that build a new heterocyclic ring onto the phenyl group. The cyclopropyl group, while generally stable, can also participate in ring-opening reactions under certain catalytic conditions, leading to the formation of larger ring systems.

Reaction TypePotential Role of this compoundResulting Ring System
Diels-Alder ReactionDiene or Dienophile component after modificationFused carbocyclic or heterocyclic rings
[3+2] CycloadditionComponent of the 1,3-dipole or dipolarophileFive-membered heterocyclic rings
Pictet-Spengler ReactionNucleophilic amine componentTetrahydroisoquinoline derivatives
Fischer Indole SynthesisPhenylhydrazine derivative precursorIndole ring systems

Applications in Ligand Design for Organometallic Catalysis Research

The design of ligands is crucial for the development of new organometallic catalysts, and this compound offers a scaffold that can be elaborated into various ligand types. The primary amine is a key functional handle for the synthesis of ligands such as phosphines and N-heterocyclic carbenes (NHCs), which are widely used in catalysis.

For example, the amine can be reacted with chlorophosphines to generate aminophosphine (B1255530) ligands. Alternatively, the amine can be a starting point for the multi-step synthesis of imidazolium (B1220033) salts, which are the precursors to NHC ligands. The resulting ligands would possess a unique steric and electronic profile due to the presence of the cyclopropylmethanol (B32771) group, which could influence the catalytic activity and selectivity of the corresponding metal complexes.

Ligand ClassSynthetic Approach from this compoundPotential Catalytic Applications
Phosphine LigandsReaction of the amine with chlorophosphinesCross-coupling reactions, hydrogenation, hydroformylation
N-Heterocyclic Carbene (NHC) LigandsMulti-step synthesis via formamidinium or imidazolium saltsMetathesis, C-H activation, cross-coupling reactions
Pincer LigandsDerivatization of the phenyl ring with two donor armsDehydrogenation, transfer hydrogenation, C-H functionalization

Utilization in Probe Molecule Design for Mechanistic Chemical Biology Studies

Chemical probes are essential tools for studying biological processes at the molecular level. This compound is a suitable precursor for the synthesis of such probes due to the presence of the reactive primary amine. This amine provides a convenient attachment point for various reporter groups or reactive moieties.

For instance, the amine can be coupled with fluorescent dyes to create probes for fluorescence microscopy, allowing for the visualization of the molecule's localization within cells. Alternatively, the amine can be linked to biotin (B1667282) for use in affinity-based protein profiling to identify the cellular targets of the molecule.

Furthermore, the amine can be used to introduce photoreactive groups, such as diazirines or aryl azides, to generate photoaffinity probes. These probes can be used to covalently label binding partners upon photoirradiation, enabling the identification of direct molecular targets in complex biological systems. The development of "click" chemistry handles, such as azides or alkynes, attached via the amine, would also allow for the facile in situ labeling of the probe in biological systems. mdpi.com

Probe TypeModification of this compoundApplication in Chemical Biology
Fluorescent ProbeCoupling of the amine with a fluorophore (e.g., fluorescein, rhodamine)Cellular imaging, tracking subcellular localization
Affinity-Based ProbeAttachment of a biotin tag to the amineTarget identification, protein pull-down experiments
Photoaffinity ProbeIncorporation of a photoreactive group (e.g., diazirine, aryl azide)Covalent labeling and identification of binding partners
"Click" Chemistry ProbeIntroduction of an azide (B81097) or alkyne group via the amineBioorthogonal labeling in live cells or organisms

Future Research Directions and Unexplored Avenues for 1 3 Aminophenyl Cyclopropyl Methanol

Development of Novel and Sustainable Synthetic Routes, Including Green Chemistry Approaches

The future synthesis of [1-(3-Aminophenyl)cyclopropyl]methanol (B6153149) is poised to embrace the principles of green chemistry, aiming to develop more sustainable and efficient manufacturing processes. thieme-connect.deresearchgate.net Key areas of focus will include the use of alternative energy sources, novel catalytic systems, and environmentally benign reaction media. thieme-connect.de

Photocatalysis and Biocatalysis: Visible-light photocatalysis presents a promising green alternative for cyclopropanation reactions. acs.orgnih.govresearchgate.netchemistryviews.org This approach can facilitate the synthesis of highly functionalized cyclopropanes under mild conditions, potentially reducing the reliance on hazardous reagents. researchgate.net Furthermore, biocatalytic methods, employing engineered enzymes like myoglobin (B1173299) or cytochrome P450 variants, offer a pathway to highly stereoselective cyclopropanations. mdpi.comnih.govwpmucdn.com The development of biocatalysts tailored for the synthesis of aminophenylcyclopropyl structures could provide access to enantiomerically pure compounds, which are crucial for pharmaceutical applications. mdpi.com

Alternative Reaction Media and Conditions: Research into solvent-free reaction conditions or the use of greener solvents such as water or ionic liquids can significantly reduce the environmental impact of synthesis. thieme-connect.deresearchgate.net Techniques like mechanochemistry, microwave irradiation, and ultrasound irradiation are also being explored as alternative energy inputs to drive cyclopropanation reactions more efficiently. thieme-connect.deresearchgate.net

Sustainable Feedstocks and Catalysts: Future synthetic strategies will likely focus on utilizing renewable starting materials. longdom.org Moreover, a shift from stoichiometric metal processes to catalytic ones, particularly using earth-abundant and less toxic base metals, is a critical aspect of sustainable synthesis. acsgcipr.org Phase Transfer Catalysis (PTC) has also been shown to be an effective method for synthesizing cyclopropylamine, offering mild reaction conditions and the use of less expensive reagents. researchgate.net

Below is a table summarizing potential green chemistry approaches for the synthesis of this compound.

Green Chemistry ApproachPotential Application in SynthesisAnticipated Benefits
Photocatalysis Visible-light mediated cyclopropanationMild reaction conditions, reduced hazardous waste. acs.orgnih.govresearchgate.netchemistryviews.org
Biocatalysis Engineered enzyme-catalyzed stereoselective synthesisHigh enantioselectivity, use of renewable resources. mdpi.comnih.govwpmucdn.com
Alternative Solvents Use of water, ionic liquids, or solvent-free conditionsReduced environmental impact, improved safety. thieme-connect.deresearchgate.net
Alternative Energy Microwave, ultrasound, or mechanochemical activationIncreased reaction rates, enhanced energy efficiency. thieme-connect.deresearchgate.net
Sustainable Catalysts Use of earth-abundant metals instead of precious metalsReduced cost, lower toxicity. acsgcipr.org

Advanced Computational Modeling for Comprehensive Structure-Reactivity Correlations

Advanced computational modeling, particularly using Density Functional Theory (DFT), will be instrumental in understanding and predicting the behavior of this compound. researchgate.netqmul.ac.uk

Understanding Ring Strain and Reactivity: DFT calculations can provide deep insights into the electronic structure and bonding of the cyclopropane (B1198618) ring. utexas.eduwikipedia.orgacs.org These calculations can quantify the ring strain and elucidate how substituents on the phenyl ring and the methanol (B129727) group influence the reactivity of the cyclopropane moiety. rsc.org This understanding is crucial for designing new reactions and catalysts.

Predicting Reaction Pathways and Selectivity: Computational modeling can be used to map out potential energy surfaces for various reactions involving this compound. This allows for the prediction of reaction mechanisms, transition states, and the factors that control regioselectivity and stereoselectivity. For example, DFT can be used to study the mechanism of transition-metal-catalyzed C-C bond activation and predict which bond is most likely to cleave. researchgate.net

Structure-Activity Relationships (SAR): By correlating computed electronic and structural properties with experimentally observed reactivity or biological activity, comprehensive structure-activity relationships (SAR) can be developed. nih.govresearchgate.netresearchgate.netdrugdesign.org This can guide the rational design of new derivatives of this compound with desired properties for specific applications.

Expansion of its Utility in Emerging Fields of Chemical Sciences Beyond Direct Synthetic Applications

The unique properties of the cyclopropyl (B3062369) group suggest that this compound could find applications in various emerging fields beyond its role as a synthetic building block. acs.orgresearchgate.netscientificupdate.com

Materials Science: The rigid structure of the cyclopropane ring can be exploited in the design of novel polymers and advanced materials. longdom.orgbulletin.am Incorporation of the this compound moiety into polymer backbones could impart unique mechanical and thermal properties. longdom.org The amino and hydroxyl functional groups also provide handles for further functionalization and cross-linking.

Chemical Biology: Cyclopropane-containing molecules are valuable tools in chemical biology. unl.ptburnschemistry.com They can serve as conformational constraints in peptides or as probes to study enzyme mechanisms. unl.pt The aminophenyl group in this compound could allow it to act as a molecular probe for studying biological systems where aromatic amine recognition is important.

Medicinal Chemistry: The cyclopropyl group is a common motif in many approved drugs, where it can improve metabolic stability, binding affinity, and potency. acs.orgscientificupdate.com Future research could explore the potential of this compound and its derivatives as scaffolds for the development of new therapeutic agents. longdom.orgresearchgate.netbulletin.am The aminophenyl moiety is a common feature in many biologically active compounds, suggesting that this molecule could be a valuable starting point for drug discovery programs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing [1-(3-Aminophenyl)cyclopropyl]methanol, and what critical parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclopropanation of a pre-functionalized phenyl precursor. For example, a [3-aminophenyl] substrate can undergo cyclopropanation via Simmons–Smith conditions or transition-metal-catalyzed methods. Critical parameters include temperature control (to avoid ring-opening), protecting group strategies for the amine (e.g., Boc protection), and purification via column chromatography or recrystallization to isolate the product . Yield optimization often requires careful stoichiometry of reagents like diethylzinc or diazo compounds.

Q. How can spectroscopic techniques (e.g., NMR, IR, mass spectrometry) be employed to characterize the structure of this compound and confirm its purity?

  • Methodological Answer :

  • NMR : 1H^1H-NMR identifies protons on the cyclopropane ring (δ 0.8–1.5 ppm), the aromatic protons (δ 6.5–7.5 ppm), and the hydroxyl group (broad peak at δ 1–5 ppm). 13C^{13}C-NMR confirms cyclopropane carbons (δ 10–20 ppm) and the methanol carbon (δ 60–70 ppm).
  • IR : The hydroxyl group shows a broad stretch at ~3200–3600 cm1^{-1}, while the aromatic amine exhibits N–H bends at ~1600 cm1^{-1}.
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 178.1) and fragmentation patterns consistent with cyclopropane cleavage .

Q. What are the solubility and stability profiles of this compound under different experimental conditions?

  • Methodological Answer : The compound is sparingly soluble in cold water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or alcohols. Stability studies should monitor degradation under acidic/basic conditions (risk of cyclopropane ring-opening) and oxidative environments (e.g., via HPLC or TLC). Storage recommendations include inert atmospheres and low temperatures (-20°C) to prevent amine oxidation .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for analyzing the electronic structure and stability of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) can model the cyclopropane ring strain (~27 kcal/mol) and electronic effects of the 3-aminophenyl group. Solvent effects (e.g., methanol) are incorporated via the Polarizable Continuum Model (PCM). Studies may reveal charge distribution at the amine and hydroxyl groups, influencing reactivity .

Q. What are the potential mechanisms for acid-catalyzed rearrangements of this compound, and how can these be mitigated during synthesis?

  • Methodological Answer : Under acidic conditions, the cyclopropane ring may undergo ring-opening to form allylic cations or rearrange into cyclobutane derivatives. For example, cyclopropyl epoxides (analogous structures) rearrange to cyclobutenes or methoxycyclobutanes in methanol . Mitigation strategies include using mild acids (e.g., acetic acid) and low temperatures during synthesis.

Q. How do steric and electronic effects of the 3-aminophenyl group influence the reactivity of the cyclopropane ring and methanol moiety in nucleophilic or catalytic reactions?

  • Methodological Answer : The electron-donating 3-aminophenyl group increases electron density on the cyclopropane, enhancing susceptibility to electrophilic attack. Steric hindrance from the aryl group may slow methanol oxidation (e.g., to ketones). Reactivity can be probed via Hammett plots or kinetic studies comparing substituents (e.g., nitro vs. amino groups) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies in IC50_{50} values or binding affinities may arise from assay conditions (e.g., pH, solvent). Cross-validation using orthogonal assays (e.g., SPR, fluorescence polarization) and structural analogs (e.g., methylated amines) can clarify structure-activity relationships. Computational docking studies (e.g., AutoDock) may identify key interactions with biological targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.